3-[(4-methyl-5-{[(pyridin-3-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1,3-benzothiazol-2-one

Catalog No.
S2912888
CAS No.
847400-91-3
M.F
C17H15N5OS2
M. Wt
369.46
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(4-methyl-5-{[(pyridin-3-yl)methyl]sulfanyl}-4H...

CAS Number

847400-91-3

Product Name

3-[(4-methyl-5-{[(pyridin-3-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1,3-benzothiazol-2-one

IUPAC Name

3-[[4-methyl-5-(pyridin-3-ylmethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one

Molecular Formula

C17H15N5OS2

Molecular Weight

369.46

InChI

InChI=1S/C17H15N5OS2/c1-21-15(10-22-13-6-2-3-7-14(13)25-17(22)23)19-20-16(21)24-11-12-5-4-8-18-9-12/h2-9H,10-11H2,1H3

InChI Key

HTJYZSUVXIUPNP-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC2=CN=CC=C2)CN3C4=CC=CC=C4SC3=O

solubility

not available

The compound 3-[(4-methyl-5-{[(pyridin-3-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1,3-benzothiazol-2-one is a complex organic molecule featuring a benzothiazole moiety linked to a triazole structure through a sulfur-containing side chain. This compound exhibits a molecular formula of C19H20N4OS2C_{19}H_{20}N_{4}OS_{2} and a molecular weight of approximately 372.52 g/mol. Its unique structural characteristics contribute to its potential biological activities and applications in medicinal chemistry.

The chemical reactivity of this compound can be attributed to the presence of multiple functional groups, including the triazole and benzothiazole rings. These groups are known for their ability to participate in various reactions such as:

  • Nucleophilic substitutions: The sulfur atom in the triazole can act as a nucleophile, facilitating reactions with electrophiles.
  • Formation of coordination complexes: The nitrogen atoms in the triazole and benzothiazole can coordinate with metal ions, potentially leading to applications in catalysis or as metal chelators.
  • Redox reactions: The sulfur-containing groups may undergo oxidation or reduction, influencing the compound's stability and reactivity.

Research indicates that compounds with triazole and benzothiazole structures often exhibit significant biological activities. Specifically, this compound has been studied for its potential:

  • Antimicrobial properties: Triazole derivatives have shown efficacy against various bacterial strains, making them candidates for antibiotic development .
  • Anticancer activity: Some studies suggest that similar compounds may inhibit cancer cell proliferation, particularly in breast cancer models .
  • Anti-inflammatory effects: Compounds with similar scaffolds have been reported to possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

The synthesis of 3-[(4-methyl-5-{[(pyridin-3-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1,3-benzothiazol-2-one typically involves several steps:

  • Synthesis of the Triazole Ring:
    • Start with an appropriate pyridine derivative and react it with thiourea under acidic conditions to form the triazole ring.
    • This reaction may involve cyclization processes using hydrazine hydrate.
  • Formation of the Benzothiazole Moiety:
    • Combine the synthesized triazole with 2-mercaptobenzothiazole through a condensation reaction, likely requiring reflux conditions in a suitable solvent such as ethanol or toluene.
  • Final Coupling Reaction:
    • The final structure is obtained by introducing the methyl group at the appropriate position through a methylation reaction involving methyl iodide or another methylating agent.

This compound holds promise in various fields due to its unique structural features:

  • Pharmaceutical development: Its potential antibacterial and anticancer activities make it a candidate for drug development.
  • Agricultural chemistry: It could serve as a lead compound for developing new agrochemicals targeting plant pathogens.
  • Material science: The unique properties of the compound may find applications in developing novel materials with specific electronic or optical characteristics.

Studies on the interactions of this compound with biological targets are crucial for understanding its mechanism of action. Such studies may include:

  • Binding affinity assays: To determine how effectively the compound binds to specific enzymes or receptors.
  • In vitro studies: Evaluating its effects on various cell lines to assess cytotoxicity and therapeutic potential.
  • In vivo studies: Testing its efficacy and safety in animal models.

Several compounds share structural similarities with 3-[(4-methyl-5-{[(pyridin-3-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1,3-benzothiazol-2-one. Here are some notable examples:

Compound NameStructureUnique Features
5-Amino-1,2,4-triazole5-Amino TriazoleLacks sulfur functionality but retains antimicrobial properties.
Benzothiazole derivativesBenzothiazolesOften used in pharmaceuticals but without the triazole ring.
Pyridinylthio derivativesPyridinylthioSimilar sulfur-containing side chains but different core structures.

Uniqueness

The uniqueness of 3-[(4-methyl-5-{[(pyridin-3-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1,3-benzothiazol-2-one lies in its combination of both benzothiazole and triazole functionalities along with a pyridine moiety. This combination enhances its reactivity and biological activity compared to other similar compounds that may lack one or more of these features.

XLogP3

2.2

Dates

Last modified: 08-17-2023

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